

Toxicological Profile and Assessment of Triclocarban-13C6

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Compound of Interest

Compound Name: (Triclocarban-13C6)

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive toxicological profile and assessment of Triclocarban-13C6. As an isotopically labeled analog of Triclocarban (TCC), its toxicological properties are considered identical to the parent compound. Triclocarban-13C6 is primarily utilized as an internal standard for the accurate quantification of Triclocarban in various biological and environmental matrices.^{[1][2]} Therefore, this document focuses on the extensive toxicological data available for Triclocarban.

Chemical and Physical Properties

Triclocarban is a broad-spectrum antimicrobial agent.^{[3][4]} Key chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea	[3]
CAS Number	101-20-2	[3]
Molecular Formula	C ₁₃ H ₉ Cl ₃ N ₂ O	[3]
Molecular Weight	315.58 g/mol	[3]
Melting Point	254-256 °C	[3]
Water Solubility	Limited	[5]
Log Kow	4.9	[5]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Absorption

Following oral administration in rats, Triclocarban is absorbed from the gastrointestinal tract.[6] Dermal absorption in humans is limited, with studies estimating that a small fraction of the applied dose is absorbed systemically.[7][8]

Distribution

Absorbed Triclocarban distributes to various tissues. Following oral administration in rats, the highest concentrations of radioactivity were found in the liver and kidneys.[5]

Metabolism

Triclocarban undergoes extensive metabolism in both humans and animal models.[6][7] The primary metabolic pathways include hydroxylation of the aromatic rings and direct glucuronidation of the urea nitrogens.[6][8] In humans, the major urinary metabolites are N-glucuronides.[6][7][9] In rats, hydroxylated metabolites, which are subsequently conjugated with sulfates and glucuronic acid, are predominant.[6] The gut microbiota also plays a significant role in the metabolism of Triclocarban within the colon.[10]

Excretion

In humans, following oral administration, approximately 27% of the dose is excreted in the urine and 70% in the feces.[9] In rats, excretion is primarily via the feces (85-86%), with a smaller portion in the urine (3-6%).[6] A significant amount of the absorbed dose is excreted into the bile.[6]

Toxicological Profile

Acute Toxicity

Triclocarban exhibits low acute toxicity. The oral LD50 in rats is reported to be greater than 34,600 mg/kg, and in mice, it is greater than 5,000 mg/kg.[3][11][12] The dermal LD50 in rabbits is greater than 7,940 mg/kg.[11]

Species	Route	LD50	Reference
Rat	Oral	>34,600 mg/kg	[11]
Mouse	Oral	>5,000 mg/kg	[3][12]
Mouse	Intraperitoneal	2,100 mg/kg	[3][11]
Rabbit	Dermal	>7,940 mg/kg	[11]

Subchronic and Chronic Toxicity

Repeat-dose studies in rats have identified the liver, spleen, kidneys, and testes as target organs.[5] A 12-month chronic oral toxicity study in male rats reported effects such as anemia, and increased liver and spleen weights, with microscopic changes in the spleen, bone marrow, liver, and kidney.[5]

Genotoxicity

The genotoxicity of Triclocarban has been evaluated in several in vitro assays with conflicting results.

- Ames Test: Studies have shown that Triclocarban is not mutagenic in various Salmonella typhimurium strains (TA97, TA98, TA100, and TA102), with or without metabolic activation.

[\[13\]](#)[\[14\]](#)

- Comet Assay: Some studies have reported a concentration-dependent increase in DNA damage in human cell lines (HaCaT) at non-cytotoxic concentrations, suggesting a potential for genotoxicity.[\[15\]](#)[\[16\]](#) However, other studies using HaCaT and L02 cells did not find a significant increase in DNA damage.[\[13\]](#)[\[14\]](#)
- Micronucleus Assay: Studies on HaCaT and L02 cells did not show a significant increase in the frequency of micronucleated cells.[\[13\]](#)[\[14\]](#)
- Mammalian Chromosome Aberration Test: One study identified Triclocarban as being positive for inducing chromosomal aberrations at a concentration of 10 µg/mL.[\[15\]](#)[\[16\]](#)

Reproductive and Developmental Toxicity

Triclocarban has been shown to have reproductive and developmental effects in animal studies. A three-generation oral feeding study in Sprague-Dawley rats established a No-Observed-Adverse-Effect Level (NOAEL) of 25 mg/kg/day and a Lowest-Observed-Adverse-Effect Level (LOAEL) of 75 mg/kg/day, based on effects on pup weights.[\[17\]](#) At higher doses, testicular degeneration has been observed in rats.[\[5\]](#) In aquatic organisms, Triclocarban has been shown to be toxic to reproduction at environmentally relevant concentrations.[\[4\]](#)[\[18\]](#)

Study Type	Species	NOAEL	LOAEL	Endpoint	Reference
Three-generation study	Rat	25 mg/kg/day	75 mg/kg/day	Pup weights	[17]
Chronic feeding	Rat	-	3,000 ppm	Testicular degeneration	[5]

Endocrine Disruption

Triclocarban is considered an endocrine-disrupting chemical (EDC).[\[18\]](#) It has been shown to interfere with multiple hormonal signaling pathways.

- Androgen Receptor (AR) Signaling: Triclocarban itself has little to no androgenic activity but acts as an amplifier of testosterone's effects.[\[19\]](#)[\[20\]](#) It enhances testosterone-induced AR-

mediated gene transcription both in vitro and in vivo.[19][20][21] This can lead to the abnormal growth of testosterone-dependent organs, such as the prostate gland in rats.[3]

- **Estrogen Receptor (ER) Signaling:** Triclocarban exhibits weak estrogenic activity on its own but can enhance the effects of estradiol on ER-mediated gene expression.[21][22] It has been shown to activate estrogen receptor alpha (ER α).[22] More recent studies suggest that Triclocarban can act as an agonist for the estrogen-related receptor gamma (ERR γ) at human exposure levels.[23] It has also been implicated in promoting breast cancer progression through the G protein-coupled estrogen receptor.[24]
- **Aryl Hydrocarbon Receptor (AhR) and Constitutive Androstane Receptor (CAR):** Triclocarban has been shown to activate CAR and exhibit weak activity on the AhR.[21][22]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

- **Principle:** This assay uses various strains of *Salmonella typhimurium* with mutations in the histidine operon, rendering them unable to synthesize histidine. The test evaluates the ability of a chemical to induce reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.
- **Methodology:**
 - *S. typhimurium* strains (e.g., TA97, TA98, TA100, TA102) are exposed to various concentrations of Triclocarban (e.g., 0.1-1000 μ g/plate) in the presence and absence of a metabolic activation system (S9 mix from rat liver).[13][14]
 - The mixture is plated on a minimal glucose agar medium.
 - After incubation, the number of revertant colonies is counted. A significant increase in revertant colonies compared to the control indicates mutagenicity.[15]

Comet Assay (Single Cell Gel Electrophoresis)

- **Principle:** This assay measures DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape.

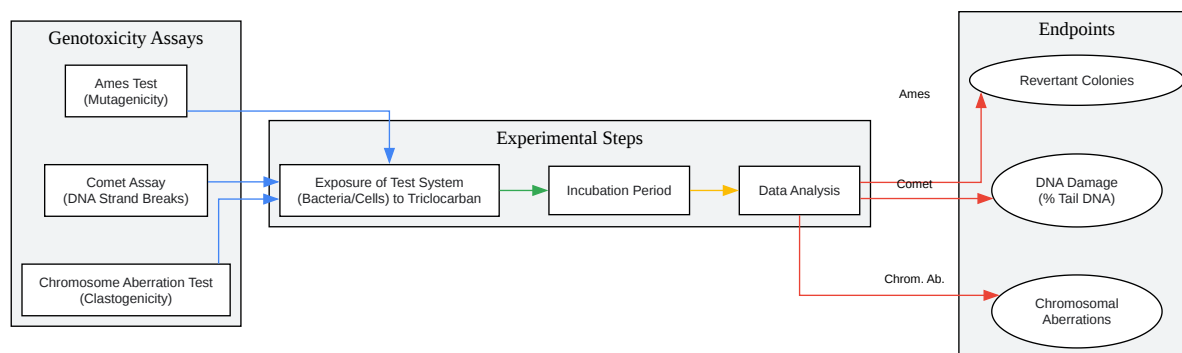
- Methodology:
 - Human cell lines (e.g., HaCaT keratinocytes, L02 hepatocytes) are exposed to different concentrations of Triclocarban (e.g., 2.5, 5, 10, 15 μ M) for a specified duration (e.g., 24 hours).[13][14][15]
 - Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions.[13]
 - DNA is stained with a fluorescent dye, and the "comet" images are analyzed to quantify DNA damage (e.g., % DNA in the tail, tail length, olive tail moment).[13]

In Vitro Androgen and Estrogen Receptor-Mediated Bioassays

- Principle: These assays utilize recombinant cell lines that contain a hormone-responsive element linked to a reporter gene (e.g., luciferase). Activation of the receptor by a ligand or a substance that modulates ligand activity leads to the expression of the reporter gene.
- Methodology:
 - Cell lines stably transfected with an androgen-responsive element (e.g., T47D-ARE) or an estrogen-responsive element (e.g., BG1-ERE) are used.[21]
 - Cells are treated with a natural hormone (testosterone or estradiol) alone or in combination with various concentrations of Triclocarban (e.g., 1-10 μ M).[21][25]
 - After incubation, cell lysates are assayed for luciferase activity. An enhancement of the hormone-induced luciferase signal in the presence of Triclocarban indicates an amplifying effect.[21]

Visualizations

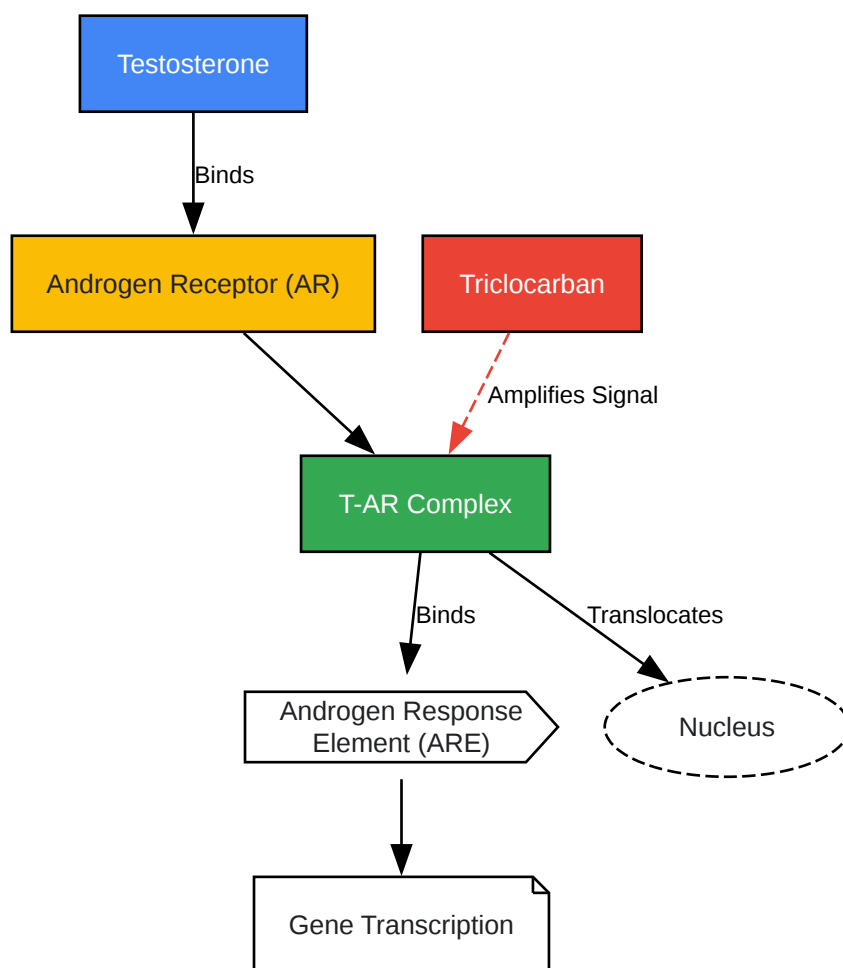
Experimental Workflow for In Vitro Genotoxicity Assessment



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Caption: Workflow for in vitro genotoxicity assessment of Triclocarban.

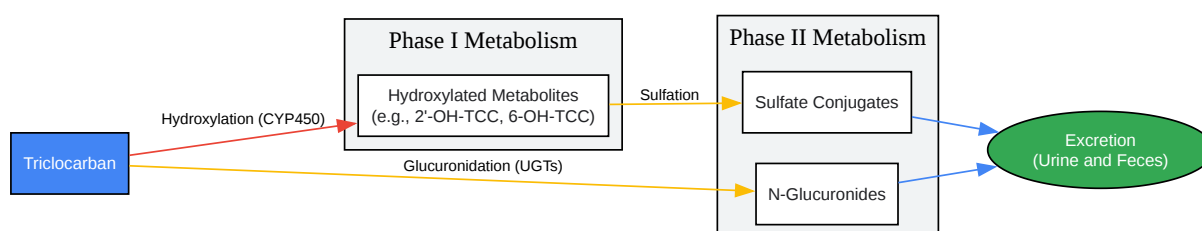
Androgen Receptor Signaling Amplification by Triclocarban



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Caption: Amplification of androgen receptor signaling by Triclocarban.

Triclocarban Metabolism Pathway



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References

- 1. Triclocarban (3,4,4-trichlorocarbanilide) (4-chlorophenyl- ^{13}C , 99%) 100 $\mu\text{g/mL}$ in acetonitrile- Cambridge Isotope Laboratories, CLM-7286-1.2 [isotope.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Triclocarban - Wikipedia [en.wikipedia.org]
- 4. Triclocarban | $\text{C}_{13}\text{H}_9\text{Cl}_3\text{N}_2\text{O}$ | CID 7547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. health.state.mn.us [health.state.mn.us]
- 6. Disposition and metabolism of antibacterial agent, triclocarban, in rodents; a species and route comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of human exposure to triclocarban after showering, and preliminary evaluation of its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biomonitoring.ca.gov [biomonitoring.ca.gov]
- 10. escholarship.org [escholarship.org]
- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 12. Triclocarban | $\text{C}_{13}\text{H}_9\text{Cl}_3\text{N}_2\text{O}$ | CID 7547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Genotoxicity assessment of triclocarban by comet and micronucleus assays and Ames test - ProQuest [proquest.com]
- 14. Genotoxicity assessment of triclocarban by comet and micronucleus assays and Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The Potential for Genotoxicity, Mutagenicity and Endocrine Disruption in Triclosan and Triclocarban Assessed through a Combination of In Vitro Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cleanproduction.org [cleanproduction.org]
- 18. Potential Developmental and Reproductive Impacts of Triclocarban: A Scoping Review - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 19. Triclocarban Enhances Testosterone Action: A New Type of Endocrine Disruptor? - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 20. researchgate.net [researchgate.net]
- 21. In Vitro Biologic Activities of the Antimicrobials Triclocarban, Its Analogs, and Triclosan in Bioassay Screens: Receptor-Based Bioassay Screens - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 22. Triclocarban Mediates Induction of Xenobiotic Metabolism through Activation of the Constitutive Androstane Receptor and the Estrogen Receptor Alpha | PLOS One [journals.plos.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. stacks.cdc.gov [stacks.cdc.gov]
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